Regiospecific Lipophilicity: LogP Comparison with 1-(Difluoromethoxy)naphthalene-2-methanol
The target compound's unique substitution pattern (1-OCF2H, 7-CH2OH) yields a distinct lipophilicity profile compared to its close regioisomer, 1-(Difluoromethoxy)naphthalene-2-methanol (1-OCF2H, 2-CH2OH). This difference directly influences LogP, a critical parameter for predicting membrane permeability and oral bioavailability [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP: 3.86 |
| Comparator Or Baseline | 1-(Difluoromethoxy)naphthalene-2-methanol (CAS 1261587-25-0); XLogP3: 3.2 |
| Quantified Difference | ΔLogP = 0.66 |
| Conditions | Target compound LogP value from PrenDB computational estimation; Comparator XLogP3 value from PubChem. |
Why This Matters
A difference in LogP of 0.66 units can translate to a substantial change in a compound's distribution coefficient and passive membrane permeability, a key differentiator when optimizing a lead series.
- [1] PrenDB. (n.d.). Compound LogP data. Retrieved from prendb.pharmazie.uni-marburg.de. View Source
